molecular formula C23H21N3O2 B11041275 3-hydroxy-4-(4-methylphenyl)-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

3-hydroxy-4-(4-methylphenyl)-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B11041275
M. Wt: 371.4 g/mol
InChI Key: VFIVYPQQQHAYFL-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic structure with a fused pyrazoloquinoline core. Let’s break it down:
    • The pyrazoloquinoline part consists of a pyrazole ring fused with a quinoline ring.
    • The hydroxy group at position 3 indicates the presence of an alcohol functional group.
    • The methylphenyl group at position 4 is attached to the pyrazole ring.
    • The phenyl group at position 2 is attached to the quinoline ring.
  • Overall, this compound exhibits interesting structural features that make it relevant for various applications.
  • Preparation Methods

    • One synthetic route involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine in N,N-dimethylformamide . This reaction yields the desired compound .
    • Industrial production methods may vary, but the synthetic route provides a starting point for large-scale synthesis.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions:

        Oxidation: Oxidation of the alcohol group at position 3 could yield a ketone.

        Reduction: Reduction of the ketone could regenerate the alcohol group.

        Substitution: The phenyl and methylphenyl groups are susceptible to substitution reactions.

    • Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, antitumor).

      Industry: Evaluate its use in materials science (e.g., dyes, polymers).

  • Mechanism of Action

    • The exact mechanism remains to be elucidated, but potential molecular targets could include enzymes, receptors, or signaling pathways.
    • Further research is needed to understand how this compound exerts its effects.
  • Comparison with Similar Compounds

    • Similar compounds include:

        3,7,7-trimethyl-4-(4-methylphenyl)-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one: .

        3-hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4-one: .

    • Uniqueness lies in the specific substitution pattern and fused ring system.

    Remember, this compound’s multifaceted nature makes it intriguing for both fundamental research and practical applications

    Properties

    Molecular Formula

    C23H21N3O2

    Molecular Weight

    371.4 g/mol

    IUPAC Name

    4-(4-methylphenyl)-2-phenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione

    InChI

    InChI=1S/C23H21N3O2/c1-14-10-12-15(13-11-14)19-20-17(8-5-9-18(20)27)24-22-21(19)23(28)26(25-22)16-6-3-2-4-7-16/h2-4,6-7,10-13,19,24-25H,5,8-9H2,1H3

    InChI Key

    VFIVYPQQQHAYFL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)N(N4)C5=CC=CC=C5

    Origin of Product

    United States

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